

Tralkoxydim hydrolysis and photolysis rates

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Compound of Interest		
Compound Name:	Tralkoxydim	
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An In-Depth Technical Guide on the Hydrolysis and Photolysis of Tralkoxydim

This technical guide provides a comprehensive overview of the hydrolysis and photolysis rates of the herbicide **tralkoxydim**. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the environmental fate of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes degradation pathways.

Introduction to Tralkoxydim

Tralkoxydim is a selective, systemic, post-emergence herbicide used to control grass weeds in cereal crops[1][2]. It belongs to the cyclohexanedione oxime group of herbicides[3]. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis, thereby disrupting cell division in the growing points of susceptible plants[2]. Understanding its degradation in the environment through processes like hydrolysis and photolysis is crucial for assessing its environmental persistence and potential impact.

Hydrolysis of Tralkoxydim

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution.

Hydrolysis Rate Data

The stability of **tralkoxydim** in aqueous solutions is significantly influenced by pH. It is most stable in neutral to alkaline conditions and degrades more rapidly in acidic environments. The



hydrolysis half-life (DT50) data is summarized in the table below.

рН	Temperature (°C)	Half-life (DT50)	Reference
5	25	6.3 days	[4]
7	25	114 days	[4]
9	25	1594 days	[4]

At pH 9, it was noted that after 28 days, 87% of the compound remained unchanged[4].

Experimental Protocols for Hydrolysis Studies

Detailed experimental protocols for the hydrolysis of **tralkoxydim** are not extensively available in the provided search results. However, standard guidelines for pesticide hydrolysis studies, such as those from the OECD or EPA, are typically followed. A general methodology would involve:

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., pH 5, 7, and 9) to maintain constant pH throughout the experiment.
- Application of Tralkoxydim: A known concentration of radiolabeled or non-radiolabeled tralkoxydim is added to the buffer solutions.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
- Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and identify any major degradation products.
- Data Analysis: The degradation rate constant and the half-life (DT50) are calculated from the disappearance curve of the parent compound, typically assuming first-order kinetics.

Photolysis of Tralkoxydim



Photolysis, or photodegradation, is the breakdown of chemical compounds by light. It is a key abiotic degradation pathway for many pesticides in the environment, particularly in surface waters and on soil or plant surfaces.

Photolysis Rate Data

Tralkoxydim is susceptible to rapid degradation by light, especially in clear water. The presence of substances like humic acids in natural waters can slow down this process.

Medium	Half-life (DT50)	Reference
Ultrapure Water	1.1 hours	[5]
River Water	5.1 hours	[5]
Water (unspecified)	19.3 days (calculated)	[4]

The significant difference between the observed half-lives in ultrapure/river water and the calculated half-life may be due to different experimental conditions or calculation methods. The rapid degradation in the study involving ultrapure and river water suggests that photolysis is a major dissipation pathway for **tralkoxydim** in aquatic environments[5].

Experimental Protocols for Photolysis Studies

The study of **tralkoxydim** photodegradation involved the following general steps[5]:

- Sample Preparation: Solutions of **tralkoxydim** were prepared in different water types, including ultrapure water, spring water, and river water, to simulate various environmental conditions[5].
- Irradiation: The solutions were exposed to a light source that simulates natural sunlight. For similar compounds, experiments have been conducted using a Suntest CPS+ sunlight simulator equipped with a xenon arc lamp[6].
- Control Samples: Dark controls are maintained under the same conditions (except for light exposure) to differentiate between photolytic and other degradation processes like hydrolysis.

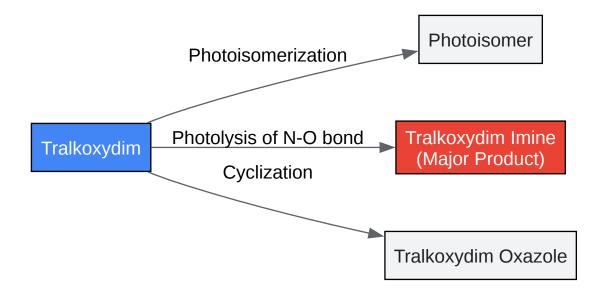


- Sampling and Analysis: Samples are collected at various time points during the irradiation.
 The concentration of tralkoxydim and its transformation products are monitored using
 advanced analytical techniques like High-Performance Liquid Chromatography coupled with
 Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)[5][6]. This allows for the
 identification and quantification of the parent compound and its photoproducts.
- Kinetic Analysis: The rate of photodegradation and the corresponding half-life (DT50) are determined by plotting the concentration of tralkoxydim against time.

Photodegradation Pathway of Tralkoxydim

The photolysis of **tralkoxydim** in aquatic media leads to the formation of several degradation products. The primary degradation pathways identified include photoisomerization, cleavage of the N-O bond of the oxime group, and cyclization[5]. The major degradation product is **tralkoxydim** imine, formed through the photolysis of the oxime's N-O bond[5].

The proposed photodegradation pathway is illustrated in the diagram below.



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